2-Chloro-1,1,2-trifluoroethyl methyl ether

Description

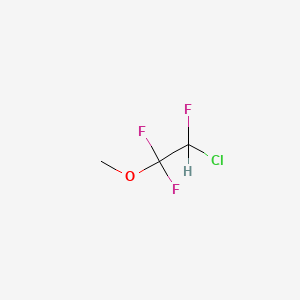

2-Chloro-1,1,2-trifluoroethyl methyl ether (CAS 425-87-6) is a fluorinated ether with the molecular formula C₃H₄ClF₃O and a molecular weight of 148.51 g/mol. It is a colorless liquid with a boiling point of 65–70°C (at 630 mmHg), a density of 1.364 g/cm³, and a refractive index of 1.334 . Historically, it has been investigated as an inhalation anesthetic (Compound 347) due to its non-explosive nature and adequate hypnosis/analgesia, though it causes transient blood pressure elevation and mild metabolic changes .

Properties

IUPAC Name |

2-chloro-1,1,2-trifluoro-1-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClF3O/c1-8-3(6,7)2(4)5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKXBMWAROXAWSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(F)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60962534 | |

| Record name | 2-Chloro-1,1,2-trifluoro-1-methoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60962534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425-87-6 | |

| Record name | 2-Chloro-1,1,2-trifluoro-1-methoxyethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=425-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1,1,2-trifluoroethyl methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000425876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1,1,2-trifluoro-1-methoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60962534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,1,2-trifluoro-1-methoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-1,1,2-TRIFLUOROETHYL METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26DEB00BBW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Chlorination of 2,2,2-Trifluoroethyl Difluoromethyl Ether (PFE)

The primary industrial method for preparing isoflurane is through the chlorination of 2,2,2-trifluoroethyl difluoromethyl ether (PFE). This process involves the substitution of a hydrogen atom by chlorine under controlled conditions.

Reaction Overview:

- Starting Material: 2,2,2-Trifluoroethyl difluoromethyl ether (PFE)

- Reagent: Chlorine (Cl₂)

- Conditions: Presence of ultraviolet (UV) light or visible light to initiate radical chlorination

- Medium: Typically with added water to improve safety and yield

- Temperature: Ranges from -15°C to +30°C, with preferred ranges around 5-15°C for optimal yield

- By-products: Minor chlorinated ethers and fluoride ions

Improved "Wet" Chlorination Process

Traditional chlorination processes were conducted under "dry" conditions, requiring expensive corrosion-resistant vessels and complex distillation to remove hydrogen chloride (HCl) gas generated during the reaction. The improved method introduces water deliberately into the reaction mixture, which dissolves the HCl and reduces pressure buildup.

Key Features:

- Water Addition: 4% to 20% by weight relative to reactants; at least 13% water recommended for 50% conversion at 0°C.

- Advantages:

- Eliminates need for high-pressure corrosion-resistant vessels.

- Simplifies removal of HCl by dissolving it in the aqueous phase.

- Reduces formation of impurities such as chlorofluoromethyl ethers and diethyl ethers.

- Minimizes fluoride ion production, protecting UV lamp quartz housings.

- Reaction Vessel: Can be a low-pressure, glass-lined vessel.

- Reaction Monitoring: Chlorine is added gradually; reaction progress can be tracked by HCl evolution or chlorine consumption.

- Post-reaction: Organic and aqueous layers are separated; organic layer washed with dilute sodium hydroxide to neutralize residual acidity; final purification by fractional distillation.

Detailed Reaction Parameters and Impurity Profile

| Parameter | Dry Process | Wet Process (with water) |

|---|---|---|

| Temperature (°C) | ~22 to 30 | -15 to +30 (preferably 5-15) |

| Pressure (psia) | 20 to 115 | ~15 (low pressure) |

| Water Content (%) | <0.001 (essentially dry) | 4.2 to 19.3 |

| Fluoride Ion (ppm) | 185 to 240 | <10 to 22 |

| By-product E-347 (ppm) | 240 | <2 to 22 |

| By-product E-244 (ppm) | 9968 | <2 to 3 |

| By-product E-346 (ppm) | 61 to 2793 | <2 to <2 |

| By-product E-243 (ppm) | 0 to 2793 | <2 to 2 |

| Unknowns (ppm) | Up to 6600 | 0 to 200 |

Notes:

- E-347: 1,2,2-Tetrafluoroethyl 2′,2′,2′-trifluoroethyl ether

- E-244: 2,2,2-Trifluoroethyl chlorofluoromethyl ether

- E-346: 1-Chloro-2,2,2-trifluoroethyl 2′,2′,2′-trifluoroethyl ether

- E-243: 2,2,2-Trifluoroethyl dichloromethyl ether

This data illustrates that the wet process significantly reduces impurities and fluoride ion formation, improving product quality and equipment longevity.

Alternative Synthesis via Chlorination with Water and UV Light

Another patented method involves chlorination of PFE in the presence of water and UV light at low temperatures. This method enhances the reaction efficiency and reduces the formation of problematic by-products.

- Chlorination: PFE is chlorinated by bubbling chlorine gas through the etherate solution containing 10-20% water by weight.

- Temperature: Maintained between -10°C and +40°C, preferably 5-15°C.

- Chlorine to Etherate Ratio: 0.3 to 0.8 molar ratio, optimally around 0.6.

- Post-chlorination: Distillation yields crude isoflurane.

- By-product Management: The main by-product, 1,1-bis-chloro-2,2,2-trifluoroethyl difluoromethyl ether, can be dechlorinated under illumination with a reducing agent (e.g., Virahol) to recover isoflurane.

- Final Purification: Azeotropic distillation with acetone to obtain high-purity isoflurane.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Dry Chlorination | PFE + Cl₂ + UV light | 20-115 psia, ~22-30°C, dry | Established method | High pressure, corrosion issues, impurities |

| Wet Chlorination (Improved) | PFE + Cl₂ + UV light + H₂O | Low pressure (~15 psia), 5-15°C | Lower impurities, safer, simpler | Requires water handling |

| Chlorination with Water & UV | PFE + Cl₂ + UV light + H₂O | -10 to 40°C, 0.3-0.8 mol Cl₂ | High conversion, by-product control | Requires UV light and reducing agent for by-products |

| Catalytic Fluorination (Related) | 1-chloro-2,2,2-trifluoroethyl difluoromethyl ether + HF + SbF₅ | Anhydrous HF, Lewis acid catalyst | High selectivity for related ethers | Harsh conditions, corrosive reagents |

Chemical Reactions Analysis

2-Chloro-1,1,2-trifluoroethyl methyl ether undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds under specific conditions.

Reduction Reactions: It can be reduced to form simpler hydrocarbons.

Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and hydrogen gas . Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Solvent Applications

Overview : 2-Chloro-1,1,2-trifluoroethyl methyl ether is primarily used as a solvent in organic synthesis. Its non-polar characteristics allow it to dissolve a wide range of organic compounds effectively.

Case Study : In organic reactions where polar solvents may interfere, this ether provides an optimal environment for reactions such as nucleophilic substitutions and eliminations. Its ability to enhance reaction efficiency has been documented in various research articles and laboratory practices .

Fluorinated Compound Synthesis

Overview : The compound plays a crucial role in synthesizing fluorinated compounds, which are essential in pharmaceuticals and agrochemicals. The trifluoromethyl group significantly contributes to the biological activity of these compounds.

Research Findings : Studies indicate that fluorinated compounds exhibit improved pharmacological properties due to their enhanced metabolic stability and bioactivity. For instance, the incorporation of trifluoromethyl groups has been shown to increase the potency of certain drug candidates .

Refrigerant Development

Overview : this compound is being explored for its potential use in developing new refrigerants that are more environmentally friendly compared to traditional options.

Data Table :

| Property | Value |

|---|---|

| Boiling Point | 56.5 °C |

| Global Warming Potential | Low |

| Thermal Stability | High |

The thermal properties of this compound can lead to more efficient cooling systems while minimizing ecological impact .

Material Science

Overview : In material science, this compound is utilized for developing specialty polymers and coatings that require resistance to heat and chemical degradation.

Application Examples :

- Polymer Coatings : Used in coatings that protect surfaces from harsh environments.

- Specialty Polymers : Employed in creating materials that withstand high temperatures without degradation .

Analytical Chemistry

Overview : In analytical chemistry, this compound serves as a standard reference material for gas chromatography (GC).

Importance : Its stable properties make it suitable for calibrating GC instruments and ensuring accurate analysis of complex mixtures. This application is critical for laboratories involved in environmental monitoring and quality control in manufacturing processes .

Mechanism of Action

The mechanism of action of 2-Chloro-1,1,2-trifluoroethyl methyl ether involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function . Pathways involved in its action include the inhibition of enzyme activity and modulation of signal transduction pathways .

Comparison with Similar Compounds

Physical and Thermodynamic Properties

The table below compares key properties of 2-chloro-1,1,2-trifluoroethyl methyl ether with its alkyl and halogen-substituted analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | ΔHvap (kJ/mol, 298 K) |

|---|---|---|---|---|---|

| This compound | C₃H₄ClF₃O | 148.51 | 65–70 | 1.364 | 34.4 |

| 2-Chloro-1,1,2-trifluoroethyl ethyl ether | C₄H₆ClF₃O | 162.54 | ~85* | 1.324* | 45.16 |

| Allyl 2-chloro-1,1,2-trifluoroethyl ether | C₅H₆ClF₃O | 174.55 | 109.2 | N/A | N/A |

| Enflurane (2-chloro-1,1,2-trifluoroethyl difluoromethyl ether) | C₃H₂ClF₅O | 184.49 | 56.5 | 1.517 | 40.3 |

| Isoflurane (1-chloro-2,2,2-trifluoroethyl difluoromethyl ether) | C₃H₂ClF₅O | 184.49 | 48.5 | 1.499 | 35.8 |

Key Observations :

- Boiling Points : Methyl ether derivatives exhibit lower boiling points compared to ethyl or allyl analogs due to reduced van der Waals interactions from smaller alkyl groups. Enflurane and isoflurane, with bulkier difluoromethyl groups, have intermediate boiling points influenced by halogen electronegativity .

- Vaporization Enthalpy (ΔHvap) : The methyl ether has the lowest ΔHvap (34.4 kJ/mol ), reflecting weaker intermolecular forces. Ethyl and propyl ethers show higher ΔHvap values (~45 kJ/mol), correlating with increased molecular size .

- Density: Fluorine substitution increases density; enflurane (1.517 g/cm³) and isoflurane (1.499 g/cm³) are denser than non-difluorinated analogs .

Metabolic and Toxicological Profiles

- Enflurane and Isoflurane: Both are established anesthetics with documented nephrotoxicity and hepatotoxicity at high doses. Enflurane metabolism generates inorganic fluoride ions, linked to renal tubular acidosis, while isoflurane’s stability reduces metabolite accumulation .

Biological Activity

2-Chloro-1,1,2-trifluoroethyl methyl ether (CAS No. 425-87-6) is a halogenated ether compound characterized by its unique trifluoromethyl and chloro substituents. This compound has garnered attention in various fields, particularly in chemistry and biology, due to its potential biological activities and applications in synthetic methodologies.

- Molecular Formula : C₂ClF₃O

- Molecular Weight : 136.54 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through halogen bonding and other non-covalent interactions. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane penetration and interaction with cellular components.

Toxicological Studies

Research indicates that this compound may decompose at elevated temperatures, producing reactive species that can interact with biological macromolecules such as proteins and nucleic acids. For instance, studies have shown that it decomposes under specific conditions to yield species capable of reacting with silica surfaces in analytical applications .

Case Studies

- Surface Modification in Analytical Chemistry :

- Local Anesthetic Activity :

- Reactivity with Chlorine Atoms :

Industrial Uses

The unique properties of this compound make it suitable for various industrial applications:

- Synthesis of Fluorinated Compounds : It serves as a precursor for synthesizing other fluorinated ethers and pharmaceuticals.

- Analytical Chemistry : Its decomposition products are utilized in enhancing analytical methods such as capillary electrophoresis.

Biological Research

In biological research contexts, this compound is investigated for its potential roles as:

- Reagents in Drug Development : Its unique chemical structure allows for modifications that could lead to novel therapeutic agents.

- Model Compounds for Toxicology Studies : Understanding its reactivity helps in assessing environmental impacts and safety profiles.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-chloro-1,1,2-trifluoroethyl methyl ether, and how should they inform experimental handling?

- Methodological Guidance : Prioritize measurements of boiling point (70°C), density (1.364 g/cm³), and vapor pressure (log₁₀Pvap = 7.967 − 1678.4/T) for distillation and storage protocols . Use refractive index (1.334) and PSA (9.23) to assess purity via GC-MS or NMR. Store at room temperature in sealed containers with inert gas to prevent hydrolysis .

Q. How can researchers ensure compound stability during synthetic workflows?

- Methodological Guidance : Monitor degradation using FTIR or LC-MS to detect hydrolysis products (e.g., chlorofluoroacetic acid). Avoid exposure to moisture and strong bases. Validate synthetic routes (e.g., etherification of chlorotrifluoroethanol with methyl halides) with kinetic studies under anhydrous conditions .

Q. What in vitro toxicity assays are appropriate for preliminary safety evaluation?

- Methodological Guidance : Use LD50 data (rat oral: 5130 mg/kg; rabbit dermal: 0.2 mL/kg) to design acute toxicity studies. Employ Ames tests for mutagenicity and hepatocyte assays to screen for transaminase elevation, as observed in clinical trials .

Advanced Research Questions

Q. How can contradictions in pharmacological data (e.g., blood pressure elevation vs. typical anesthetic hypotension) be resolved?

- Methodological Guidance : Replicate clinical conditions (e.g., 100 major abdominal surgeries ) in animal models while monitoring hemodynamic variables. Compare receptor-binding profiles (e.g., GABA_A vs. adrenergic receptors) using radioligand assays. Analyze species-specific metabolic pathways (e.g., CYP450 isoforms) to explain divergent responses .

Q. What methodologies quantify phase transition enthalpies, and how do they relate to vaporization behavior?

- Methodological Guidance : Measure vaporization enthalpy (ΔHvap) via static ebulliometry (e.g., 34.4 kJ/mol at 298 K) . Correlate with cohesive energy density using HSPiP software. Validate thermodynamic consistency with Clausius-Clapeyron equations and compare to structurally similar ethers (e.g., trifluoroethyl ethyl ether, ΔHvap = 36.5 kJ/mol) .

Q. How do degradation products from β-lyase bioactivation influence nephrotoxicity risk?

- Methodological Guidance : Incubate the compound with renal cysteine conjugate β-lyase and analyze thioether intermediates (e.g., S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine) via HPLC-MS. Quantify reactive intermediates (e.g., chlorofluorothionoacyl fluoride) using ¹⁹F-NMR and compare urinary metabolites (e.g., difluoromethoxy difluoroacetic acid) in rodent vs. human models .

Q. How can Hansen Solubility Parameters (HSP) optimize formulation for inhalation studies?

- Methodological Guidance : Calculate HSP (δD = 17.3, δP = 3.8, δH = 1.2 MPa¹/²) to predict miscibility with propellants (e.g., HFA-134a). Use HSPiP software to estimate Minimum Alveolar Concentration (MAC) and correlate with anesthetic potency. Validate via in vitro permeation assays using artificial lung membranes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.